2-(2-Ethyl-3-methylcyclopentylidene)hydrazine-1-carboxamide
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Overview
Description
2-(2-Ethyl-3-methylcyclopentylidene)hydrazine-1-carboxamide is an organic compound with a unique structure that includes a cyclopentylidene ring substituted with ethyl and methyl groups, and a hydrazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-3-methylcyclopentylidene)hydrazine-1-carboxamide typically involves the reaction of 2-ethyl-3-methylcyclopentanone with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-3-methylcyclopentylidene)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
Scientific Research Applications
2-(2-Ethyl-3-methylcyclopentylidene)hydrazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-3-methylcyclopentylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound may interact with cellular receptors or signaling pathways, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethyl-3-methylcyclopentylidene)hydrazine-1-thioamide: Similar structure with a thioamide group instead of a carboxamide group.
2-(2-Ethyl-3-methylcyclopentylidene)hydrazine-1-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.
2-(2-Ethyl-3-methylcyclopentylidene)hydrazine-1-phosphamide: Similar structure with a phosphamide group instead of a carboxamide group.
Uniqueness
2-(2-Ethyl-3-methylcyclopentylidene)hydrazine-1-carboxamide is unique due to its specific substitution pattern on the cyclopentylidene ring and the presence of the hydrazine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
61982-73-8 |
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Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
[(2-ethyl-3-methylcyclopentylidene)amino]urea |
InChI |
InChI=1S/C9H17N3O/c1-3-7-6(2)4-5-8(7)11-12-9(10)13/h6-7H,3-5H2,1-2H3,(H3,10,12,13) |
InChI Key |
FPZNKDFZNQOPAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCC1=NNC(=O)N)C |
Origin of Product |
United States |
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